molecular formula C7H6INO2 B1149336 2-Hydroxy-5-iodobenzamide CAS No. 18179-40-3

2-Hydroxy-5-iodobenzamide

Cat. No.: B1149336
CAS No.: 18179-40-3
M. Wt: 263.03
InChI Key:
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Safety and Hazards

The safety information for 2-Hydroxy-5-iodobenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . If in eyes, rinse cautiously with water for several minutes . If skin irritation occurs, get medical advice/attention .

Mechanism of Action

Mode of Action:

As of now, the interaction of 2-Hydroxy-5-iodobenzamide with its targets remains unclear. It may act as a starting material in the preparation of various pharmaceuticals or serve as a reagent in organic reactions. Its structure and properties make it valuable for designing and synthesizing biologically active compounds .

Action Environment:

Environmental factors, such as pH, temperature, and solvent conditions, can influence the compound’s stability, efficacy, and action.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-iodobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of labeled benzamide analogs for tumor imaging . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of the dye Congo Red, which is utilized in biological analyses . This indicates its potential role in altering cellular processes through its interaction with cellular components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into specific binding sites on enzymes, thereby modulating their activity . This can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that the compound’s impact on cellular processes can be dose-dependent, with higher doses potentially causing cellular stress or toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s role in these pathways highlights its importance in biochemical reactions and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments . This distribution is crucial for its localization and accumulation in target areas, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within cells . Understanding its subcellular distribution is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-iodobenzamide can be synthesized using various methods. One common method involves the reaction of 2-hydroxybenzoic acid with iodine and a suitable amide source under controlled conditions. For example, the reaction can be carried out with ammonia and magnesium methanolate in methanol at 80°C for 24 hours under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include quinones or other oxidized compounds.

    Reduction: Products include amines or other reduced derivatives.

Comparison with Similar Compounds

  • 2-Hydroxy-5-iodobenzoic acid
  • 5-Iodosalicylic acid
  • 4-Iodosalicylamide

Comparison: 2-Hydroxy-5-iodobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPWLOVEIACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312725
Record name 2-Hydroxy-5-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18179-40-3
Record name 2-Hydroxy-5-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18179-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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